molecular formula C22H22Cl2FN5O B12699671 1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide CAS No. 93637-58-2

1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide

Cat. No.: B12699671
CAS No.: 93637-58-2
M. Wt: 462.3 g/mol
InChI Key: KDOZCJFNMMGZIL-UVHMKAGCSA-N
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Description

1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid and fluorophenyl groups. The final step involves the addition of the bis(2-chloroethyl)amino group through a condensation reaction with the hydrazide. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The bis(2-chloroethyl)amino group can be reduced to form secondary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

CAS No.

93637-58-2

Molecular Formula

C22H22Cl2FN5O

Molecular Weight

462.3 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-fluorophenyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C22H22Cl2FN5O/c23-9-11-30(12-10-24)20-7-1-17(2-8-20)13-27-28-22(31)15-29-14-21(26-16-29)18-3-5-19(25)6-4-18/h1-8,13-14,16H,9-12,15H2,(H,28,31)/b27-13+

InChI Key

KDOZCJFNMMGZIL-UVHMKAGCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)F)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)F)N(CCCl)CCCl

Origin of Product

United States

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